(R)-(+)-N-(2-Allyl)phenylethylamine (R)-(+)-N-(2-Allyl)phenylethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16173515
InChI: InChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1
SMILES:
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol

(R)-(+)-N-(2-Allyl)phenylethylamine

CAS No.:

Cat. No.: VC16173515

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-N-(2-Allyl)phenylethylamine -

Specification

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
IUPAC Name N-[(1R)-1-phenylethyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1
Standard InChI Key BAFILFKLBRDSLS-HNCPQSOCSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NCC=C.Cl
Canonical SMILES CC(C1=CC=CC=C1)NCC=C.Cl

Introduction

Chemical Identity and Structural Features

(R)-(+)-N-(2-Allyl)phenethylamine (IUPAC name: (R)-N-(prop-2-en-1-yl)-1-phenylethan-1-amine) has the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol. Its structure consists of a phenethylamine core (a benzene ring bonded to an ethylamine chain) with an allyl group (-CH₂CHCH₂) attached to the nitrogen atom. The chiral center at the alpha-carbon (adjacent to the amine group) confers the (R)-configuration, which is critical for its stereoselective interactions .

Key Structural Attributes:

  • Stereochemistry: The (R)-enantiomer exhibits dextrorotatory optical activity, as indicated by its (+) designation. Optical rotation values for analogous compounds, such as (R)-(+)-1-phenylethylamine, range from [α]²³/D +38° to +40° .

  • Allyl Substituent: The N-allyl group introduces steric bulk and electronic effects, influencing reactivity and binding affinity in biological systems.

Synthesis and Manufacturing

Reductive Amination

The most viable synthesis route involves reductive amination between 2-allylbenzaldehyde and (R)-1-phenylethylamine. This method, adapted from protocols for analogous N-substituted phenethylamines , proceeds as follows:

  • Imine Formation: React (R)-1-phenylethylamine with 2-allylbenzaldehyde in ethanol, catalyzed by triethylamine.

  • Reduction: Treat the imine intermediate with sodium borohydride (NaBH₄) to yield the secondary amine .

  • Purification: Isolate the product via flash chromatography and recrystallization as the hydrochloride salt.

Reaction Conditions:

ParameterValue
Temperature20–25°C
SolventEthanol
CatalystTriethylamine
Reducing AgentNaBH₄
Yield46–94%

Alternative Methods

Patent literature describes catalytic hydrogenation of propargyl precursors using palladium on carbon (Pd/C) under hydrogen gas . This method avoids hydride reagents and enables scalable production:

  • Hydrogenate N-propargylphenethylamine derivatives at 5–25 psig H₂ pressure.

  • Use Pd/C (5–10 wt%) in tetrahydrofuran (THF) at 20–30°C .

Physicochemical Properties

Physical Constants

Data extrapolated from structurally similar compounds :

PropertyValue
Boiling Point210–215°C (estimated)
Density0.98–1.02 g/cm³
Refractive Index1.52–1.55
pKa (amine)9.04 ± 0.10
Solubility in Water<10 g/L (20°C)

Spectroscopic Data

  • IR (KBr): N-H stretch (~3300 cm⁻¹), C=C (allyl) stretch (~1640 cm⁻¹).

  • ¹H NMR (CDCl₃): δ 1.4 (d, 3H, CH₃), 2.8–3.2 (m, 2H, CH₂N), 5.0–5.2 (m, 2H, CH₂=CH), 5.7–5.9 (m, 1H, CH₂=CH), 7.2–7.4 (m, 5H, aromatic).

Future Directions

  • Stereoselective Synthesis: Develop asymmetric catalytic methods to improve enantiomeric excess (ee).

  • Pharmacological Screening: Evaluate affinity for serotonin, dopamine, and trace amine-associated receptors.

  • Material Science: Explore applications in chiral liquid crystals or catalysts.

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